molecular formula C18H20FN3O2 B2954582 6-(4-fluorophenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one CAS No. 1058501-34-0

6-(4-fluorophenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Cat. No.: B2954582
CAS No.: 1058501-34-0
M. Wt: 329.375
InChI Key: ONTMFLQHMUCFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Fluorophenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a synthetically designed small molecule intended for research and development purposes. This compound features a pyrimidin-4(3H)-one core, a scaffold recognized in medicinal chemistry for its diverse biological activities . The structure is further substituted with a 4-fluorophenyl ring at the 6-position, a modification often explored to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . The presence of a 2-(3-methylpiperidin-1-yl)-2-oxoethyl chain at the 3-position incorporates a peptide-like bond and a substituted piperidine moiety, which is a common pharmacophore in bioactive compounds . This specific structural combination suggests potential as a valuable intermediate or lead compound in various scientific investigations. Primary research applications for this compound are anticipated to include use as a key synthetic intermediate in the construction of more complex heterocyclic systems , and as a candidate for in vitro pharmacological profiling to elucidate its mechanism of action and interactivity with various enzymatic pathways . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

6-(4-fluorophenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c1-13-3-2-8-21(10-13)18(24)11-22-12-20-16(9-17(22)23)14-4-6-15(19)7-5-14/h4-7,9,12-13H,2-3,8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTMFLQHMUCFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-fluorophenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 4-fluorophenyl group and a 3-methylpiperidin-1-yl moiety. Its molecular formula is C16H19FN2OC_{16}H_{19}FN_2O with a molecular weight of approximately 284.34 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds structurally similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potent inhibitory effects on enzymes involved in cancer progression and inflammation.
  • Modulation of Receptor Activity : The compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies, highlighting its potential in treating various conditions:

  • Anticancer Activity : In vitro studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation and induce apoptosis in glioma cells by targeting specific signaling pathways .
  • Anti-inflammatory Properties : Research indicates that related compounds can reduce inflammatory markers in animal models, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : The piperidine moiety is associated with neuroprotective properties, which may be beneficial in neurodegenerative diseases .

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Carcinogenesis : A study involving a bis heterocyclic compound demonstrated that administration reduced the incidence of neoplasms in DMBA-induced oral carcinogenesis models in hamsters. This suggests that related compounds may possess chemopreventive properties by modulating oxidative stress and enhancing antioxidant defenses .
  • Inhibition of Tumor Growth : Another study highlighted the efficacy of similar compounds in inhibiting tumor growth in vitro through multiple mechanisms, including cell cycle arrest and induction of necroptosis .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Anticancer6-(4-fluorophenyl) derivativesCytotoxicity against glioma cells
Anti-inflammatoryPiperidine derivativesReduction of inflammatory markers
NeuroprotectivePiperidine-based compoundsProtection against neurodegeneration
ChemopreventiveBis heterocyclic compoundsReduced neoplasm incidence in oral carcinogenesis

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